molecular formula C22H32O3 B12362497 19(R),20(S)-Edp

19(R),20(S)-Edp

Cat. No.: B12362497
M. Wt: 344.5 g/mol
InChI Key: OSXOPUBJJDUAOJ-SDRHCZSHSA-N
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Description

19®,20(S)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19®,20(S)-Epoxydocosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired epoxide.

Industrial Production Methods

Industrial production of 19®,20(S)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of converting eicosapentaenoic acid to the epoxide. This method is advantageous due to its specificity and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

19®,20(S)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The epoxide can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

19®,20(S)-Epoxydocosapentaenoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study epoxide chemistry and reactivity.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 19®,20(S)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various signaling pathways, leading to anti-inflammatory and cardioprotective effects. The compound is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 19®,20(S)-Epoxyeicosatetraenoic acid
  • 19®,20(S)-Epoxyeicosapentaenoic acid
  • 19®,20(S)-Epoxydocosatetraenoic acid

Uniqueness

19®,20(S)-Epoxydocosapentaenoic acid is unique due to its specific epoxide structure and the distinct biological activities it exhibits. Compared to other similar compounds, it has a higher potency in modulating inflammatory responses and providing cardiovascular protection.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1

InChI Key

OSXOPUBJJDUAOJ-SDRHCZSHSA-N

Isomeric SMILES

CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

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